N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a trifluoromethylbenzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of human diseases, including cancer .
Mode of Action
This compound: interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer cells . It acts as an ATP-competitive mTOR inhibitor, suppressing the phosphorylation of key proteins in the mTOR pathway .
Biochemical Pathways
The mTOR pathway is the primary biochemical pathway affected by This compound . This pathway regulates several cellular processes, including protein synthesis, cell growth, and cell cycle progression . By inhibiting mTOR, this compound can induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .
Result of Action
The molecular and cellular effects of This compound ’s action include the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 . These effects can lead to the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as Rh(III) for C-H alkenylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives and trifluoromethylbenzenesulfonamide compounds. Examples include:
- Imidazo[1,2-b]pyridazine derivatives
- Imidazo[1,2-b]pyridine derivatives
Uniqueness
What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJADNBXAWJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.